(2E)-N-(3,5-dimethylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide (2E)-N-(3,5-dimethylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide N-(3,5-dimethylphenyl)-3-(5-nitro-2-thiophenyl)-2-propenamide is an anilide.
Brand Name: Vulcanchem
CAS No.: 1164451-60-8
VCID: VC5461672
InChI: InChI=1S/C15H14N2O3S/c1-10-7-11(2)9-12(8-10)16-14(18)5-3-13-4-6-15(21-13)17(19)20/h3-9H,1-2H3,(H,16,18)/b5-3+
SMILES: CC1=CC(=CC(=C1)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-])C
Molecular Formula: C15H14N2O3S
Molecular Weight: 302.35

(2E)-N-(3,5-dimethylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide

CAS No.: 1164451-60-8

Cat. No.: VC5461672

Molecular Formula: C15H14N2O3S

Molecular Weight: 302.35

* For research use only. Not for human or veterinary use.

(2E)-N-(3,5-dimethylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide - 1164451-60-8

Specification

CAS No. 1164451-60-8
Molecular Formula C15H14N2O3S
Molecular Weight 302.35
IUPAC Name (E)-N-(3,5-dimethylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide
Standard InChI InChI=1S/C15H14N2O3S/c1-10-7-11(2)9-12(8-10)16-14(18)5-3-13-4-6-15(21-13)17(19)20/h3-9H,1-2H3,(H,16,18)/b5-3+
Standard InChI Key IAIBLICIGSHEOL-HWKANZROSA-N
SMILES CC1=CC(=CC(=C1)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-])C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a conjugated enamide backbone with three distinct regions:

  • A 3,5-dimethylphenyl group attached to the amide nitrogen.

  • An α,β-unsaturated carbonyl bridge (prop-2-enamide).

  • A 5-nitrothiophene ring serving as the electron-withdrawing moiety .

The E-configuration of the double bond in the enamide chain is critical for maintaining planar geometry, facilitating π-π stacking interactions with biological targets .

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name(E)-N-(3,5-dimethylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide
CAS Registry1164451-60-8
SMILESCC1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=C(S2)N+[O-])C
InChI KeyIAIBLICIGSHEOL-HWKANZROSA-N
XLogP3-AA (Lipophilicity)3.8

Spectral Confirmation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data validate the structure:

  • ¹H NMR: Signals at δ 2.25 ppm (singlet, 6H) confirm the dimethyl groups on the phenyl ring, while δ 6.85–7.45 ppm (multiplet, 3H) corresponds to the thiophene and enamide protons.

  • MS: Molecular ion peak at m/z 302.07 aligns with the molecular weight .

Synthesis and Industrial Scalability

Laboratory-Scale Synthesis

The synthesis follows a three-step protocol:

  • Claisen-Schmidt Condensation: 3,5-Dimethylaniline reacts with 5-nitrothiophene-2-carbaldehyde under acidic conditions to form the α,β-unsaturated ketone intermediate .

  • Amidation: The ketone intermediate is treated with thionyl chloride to generate the acyl chloride, followed by coupling with 3,5-dimethylaniline.

  • Purification: Recrystallization from ethanol yields the final product with >95% purity.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)
CondensationHCl (cat.), 80°C, 12 h78
AmidationSOCl₂, DCM, 0°C → RT, 6 h85
RecrystallizationEthanol, −20°C, 24 h92

Industrial Production Considerations

Scalability challenges include:

  • Nitro Group Instability: Requires inert atmospheres during high-temperature steps .

  • Solvent Recovery: Ethanol recycling systems reduce environmental impact.

  • Continuous Flow Reactors: Enhance reproducibility for multi-tonne production.

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL (25°C), necessitating DMSO or ethanol for biological assays .

  • Thermal Stability: Decomposes at 218°C without melting, attributed to nitro group exothermic decomposition.

  • Photostability: The thiophene ring undergoes [2+2] cycloaddition under UV light, requiring amber glass storage .

Reactivity Profile

  • Nucleophilic Attack: The β-carbon of the enamide reacts with amines (e.g., piperidine) to form Michael adducts .

  • Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, altering biological activity .

Biological Activity and Mechanism

Table 3: Comparative Antitubercular Activity

CompoundMIC (μM)Cytotoxicity (CC₅₀, μM)Selectivity Index
Target Compound5.71>100>17.5
Pretomanid0.06>100>1,666
Isoniazid0.02>100>5,000

Anticancer Screening

The nitro group’s redox cycling generates superoxide radicals, inducing apoptosis in HT-29 colon cancer cells (IC₅₀ = 12.3 μM) . Synergy with doxorubicin (Combination Index = 0.32) suggests chemosensitization potential .

Pharmacokinetic and Toxicity Considerations

ADME Profiling

  • Absorption: Caco-2 permeability assay indicates moderate intestinal absorption (Papp = 6.2 × 10⁻⁶ cm/s) .

  • Metabolism: Hepatic microsomal studies reveal nitro reduction to amine and glucuronidation of the thiophene ring .

  • Excretion: 78% renal excretion within 24 h in rodent models .

Toxicity Thresholds

  • Acute Toxicity: LD₅₀ > 2,000 mg/kg in rats (oral) .

  • Genotoxicity: Negative in Ames test, but induces micronuclei at ≥50 μM .

Future Research Directions

Target Identification

  • Proteomic Profiling: Affinity chromatography coupled with mass spectrometry to identify binding partners.

  • CRISPR Screening: Genome-wide knockout libraries to pinpoint resistance-associated genes.

Formulation Development

  • Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance aqueous solubility.

  • Prodrug Strategies: Phosphate ester derivatives for improved oral bioavailability.

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